molecular formula C22H21NO4 B1388079 cis-2-(9-Fluorenylmethoxycarbonylamino)cyclohex-3-enecarboxylic acid CAS No. 233600-20-9

cis-2-(9-Fluorenylmethoxycarbonylamino)cyclohex-3-enecarboxylic acid

Cat. No.: B1388079
CAS No.: 233600-20-9
M. Wt: 363.4 g/mol
InChI Key: OTYJADWWVDSUOQ-QUCCMNQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

cis-2-(9-Fluorenylmethoxycarbonylamino)cyclohex-3-enecarboxylic acid: is a complex organic compound known for its unique structure and properties. It is often used in the field of proteomics and peptide synthesis due to its ability to protect amino groups during chemical reactions .

Preparation Methods

The synthesis of cis-2-(9-Fluorenylmethoxycarbonylamino)cyclohex-3-enecarboxylic acid typically involves multiple steps. One common method includes the reaction of cyclohex-3-enecarboxylic acid with 9-fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

cis-2-(9-Fluorenylmethoxycarbonylamino)cyclohex-3-enecarboxylic acid is widely used in scientific research, particularly in:

Mechanism of Action

The compound exerts its effects by protecting the amino group of amino acids during chemical reactions. This protection is crucial in preventing unwanted side reactions, thereby ensuring the integrity of the desired product. The fluorenylmethoxycarbonyl group is typically removed under acidic conditions, revealing the free amino group for further reactions .

Comparison with Similar Compounds

Compared to other protecting groups such as tert-butoxycarbonyl and benzyl groups, cis-2-(9-Fluorenylmethoxycarbonylamino)cyclohex-3-enecarboxylic acid offers unique advantages:

Similar compounds include:

Properties

IUPAC Name

(1R,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohex-3-ene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO4/c24-21(25)18-11-5-6-12-20(18)23-22(26)27-13-19-16-9-3-1-7-14(16)15-8-2-4-10-17(15)19/h1-4,6-10,12,18-20H,5,11,13H2,(H,23,26)(H,24,25)/t18-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTYJADWWVDSUOQ-QUCCMNQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H](C=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cis-2-(9-Fluorenylmethoxycarbonylamino)cyclohex-3-enecarboxylic acid
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cis-2-(9-Fluorenylmethoxycarbonylamino)cyclohex-3-enecarboxylic acid
Reactant of Route 3
cis-2-(9-Fluorenylmethoxycarbonylamino)cyclohex-3-enecarboxylic acid
Reactant of Route 4
cis-2-(9-Fluorenylmethoxycarbonylamino)cyclohex-3-enecarboxylic acid
Reactant of Route 5
cis-2-(9-Fluorenylmethoxycarbonylamino)cyclohex-3-enecarboxylic acid
Reactant of Route 6
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cis-2-(9-Fluorenylmethoxycarbonylamino)cyclohex-3-enecarboxylic acid

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